molecular formula C15H14O2 B1302215 3'-Methoxy-2-phenylacetophenone CAS No. 62381-24-2

3'-Methoxy-2-phenylacetophenone

Cat. No. B1302215
CAS RN: 62381-24-2
M. Wt: 226.27 g/mol
InChI Key: VYKIKVKAEQMZBI-UHFFFAOYSA-N
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Description

3'-Methoxy-2-phenylacetophenone is a compound that is structurally related to various methoxy-substituted phenyl compounds. While the specific compound is not directly discussed in the provided papers, the papers do discuss analogs and derivatives that share some structural similarities, such as methoxy groups and phenyl rings, which are common motifs in organic chemistry and can influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For example, the synthesis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was reported, and the molecular structure and spectroscopic properties were studied using density functional theory (DFT) . Similarly, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, was achieved through a reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid . These methods could potentially be adapted for the synthesis of 3'-Methoxy-2-phenylacetophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and DFT calculations. For instance, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone was solved by direct methods and refined to a final R value, indicating the precision of the crystallographic data . The structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones was also investigated by X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for 3'-Methoxy-2-phenylacetophenone.

Chemical Reactions Analysis

The chemical reactivity of methoxy-substituted phenyl compounds can be inferred from the reactions they undergo. The synthesis of the new organic ligand mentioned earlier involves a nucleophilic addition reaction, accompanied by the opening of the pyrone ring . This suggests that 3'-Methoxy-2-phenylacetophenone may also participate in similar nucleophilic reactions due to the presence of reactive sites in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted phenyl compounds are influenced by their molecular structure. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one was analyzed, showing stability up to a certain temperature before decomposition . Spectroscopic properties, such as IR and NMR spectra, were studied for the synthesized compounds, providing a correlation between theoretical and experimental data . These analyses are crucial for understanding the behavior of 3'-Methoxy-2-phenylacetophenone under various conditions.

properties

IUPAC Name

1-(3-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-5-8-13(11-14)15(16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKIKVKAEQMZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374867
Record name 3'-Methoxy-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxy-2-phenylacetophenone

CAS RN

62381-24-2
Record name 3'-Methoxy-2-phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Hérold, JP Fouassier - Die Angewandte Makromolekulare …, 1981 - Wiley Online Library
UV‐light induced grafting onto cotton is reported for a large variety of vinyl monomers. The reaction was generally initiated by free radical initiators such as phenylacetophenone …
Number of citations: 7 onlinelibrary.wiley.com

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